molecular formula C17H17ClFN3OS B5908087 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

Cat. No. B5908087
M. Wt: 365.9 g/mol
InChI Key: BDTJPYFVDMDLID-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is not fully understood, but it has been shown to target multiple signaling pathways that are involved in cancer cell growth and survival. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer cell growth and survival. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has also been shown to reduce inflammation and oxidative stress in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone. One direction is to explore its potential as a chemopreventive agent, which could help to prevent the development of cancer in high-risk populations. Another direction is to investigate its potential as a combination therapy with other cancer drugs, which could enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone and to optimize its synthesis method for higher yields and purity.

Synthesis Methods

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with N-ethylthiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 2-fluorobenzyl bromide to obtain 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone. This synthesis method has been optimized to produce high yields of pure 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone.

Scientific Research Applications

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

1-[(E)-[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS/c1-2-20-17(24)22-21-10-13-9-14(18)7-8-16(13)23-11-12-5-3-4-6-15(12)19/h3-10H,2,11H2,1H3,(H2,20,22,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTJPYFVDMDLID-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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